molecular formula C5H11NO2 B1497513 cis-4-(Methylamino)tetrahydrofuran-3-ol

cis-4-(Methylamino)tetrahydrofuran-3-ol

Cat. No.: B1497513
M. Wt: 117.15 g/mol
InChI Key: JQYPNVKUMXATFT-WHFBIAKZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

cis-4-(Methylamino)tetrahydrofuran-3-ol (CAS 5163-02-0) is a tetrahydrofuran derivative featuring a hydroxyl group at the 3-position and a methylamino group at the cis-4-position on the oxygen-containing five-membered ring. This compound is structurally characterized by its stereochemistry, where the methylamino and hydroxyl groups are on the same side of the ring, influencing its physicochemical properties and biological interactions. It is listed as a commercially available compound with six suppliers globally, indicating its relevance in research and industrial applications .

The hydrochloride salt form of a closely related compound, cis-4-aminotetrahydrofuran-3-ol hydrochloride (CAS 352534-77-1), is also documented, highlighting the importance of salt forms in modulating solubility and stability for pharmaceutical use .

Properties

Molecular Formula

C5H11NO2

Molecular Weight

117.15 g/mol

IUPAC Name

(3R,4S)-4-(methylamino)oxolan-3-ol

InChI

InChI=1S/C5H11NO2/c1-6-4-2-8-3-5(4)7/h4-7H,2-3H2,1H3/t4-,5-/m0/s1

InChI Key

JQYPNVKUMXATFT-WHFBIAKZSA-N

Isomeric SMILES

CN[C@H]1COC[C@@H]1O

Canonical SMILES

CNC1COCC1O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs with Varied Substituents

Compound Name Core Structure Substituents Key Properties/Applications References
cis-4-(Methylamino)tetrahydrofuran-3-ol Tetrahydrofuran -OH (C3), -NHCH₃ (cis-C4) Pharmaceutical intermediate; supplier availability
cis-4-(Cyclohexylamino)tetrahydrofuran-3-ol Tetrahydrofuran -OH (C3), -NHC₆H₁₁ (cis-C4) Bulkier substituent may reduce binding affinity in biological targets
cis-4-Aminotetrahydrofuran-3-ol hydrochloride Tetrahydrofuran -OH (C3), -NH₂ (cis-C4) Hydrochloride salt enhances solubility; research reagent
2-(Methylamino)ethanol derivatives (e.g., Compound 41 in ) Non-cyclic -NHCH₃ and -OH on ethanol Reduced CDK9 binding affinity (6.2 µM vs. 3.4 µM in analog)

Key Observations :

  • Substituent Size: Replacing the methylamino group with larger groups (e.g., cyclohexylamino) may sterically hinder interactions with biological targets, as seen in kinase inhibitors .
  • Amino vs.

Ring System Variations

Compound Name Core Structure Heteroatom/Ring Size Key Properties/Applications References
This compound Tetrahydrofuran Oxygen (5-membered) Polar oxygen enhances solubility; rigid conformation
4-Methyltetrahydropyran Tetrahydropyran Oxygen (6-membered) Larger ring size may increase lipophilicity
cis-4-(Methylamino)cyclohexane derivatives () Cyclohexane None (6-membered) Higher conformational flexibility; used in kinase inhibitors

Key Observations :

  • Oxygen vs. Carbon Rings: The oxygen atom in tetrahydrofuran introduces polarity and hydrogen-bonding capacity, unlike cyclohexane derivatives, which rely on amino/hydroxyl groups for interactions .

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